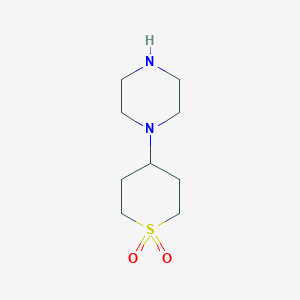

![molecular formula C15H18ClN3O2 B1425298 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride CAS No. 1586767-92-1](/img/structure/B1425298.png)

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de PHA 543613 est un agoniste puissant et sélectif du récepteur nicotinique de l'acétylcholine alpha 7 (α7nAChR). Ce composé est connu pour sa capacité à traverser la barrière hémato-encéphalique et a été étudié pour ses effets thérapeutiques potentiels sur les déficits cognitifs associés à des conditions telles que la maladie d'Alzheimer et la schizophrénie .

Mécanisme D'action

Target of Action

PHA-543613 hydrochloride is a potent, orally active, brain-penetrant and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is expressed by various cells, including oral keratinocytes . This receptor plays a key role in mediating anti-inflammatory responses .

Mode of Action

PHA-543613 hydrochloride interacts with its primary target, the α7 nAChR, to mediate anti-inflammatory responses . When the α7 nAChR is activated by PHA-543613 hydrochloride, it inhibits the expression of interleukin-8 (IL-8) at the transcriptional level . This effect is abolished when cells are pre-exposed to a specific α7 nAChR antagonist, α-bungarotoxin .

Biochemical Pathways

PHA-543613 hydrochloride affects several biochemical pathways. It downregulates NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit . In addition, PHA-543613 hydrochloride promotes STAT-3 signaling by maintaining phosphorylation . Furthermore, it influences the release of acetylcholine (ACh) from oral keratinocytes in response to Porphyromonas gingivalis lipopolysaccharide .

Pharmacokinetics

PHA-543613 hydrochloride is orally active and has good brain penetration . .

Result of Action

The activation of α7 nAChR by PHA-543613 hydrochloride results in several molecular and cellular effects. It inhibits the expression of IL-8 induced by Porphyromonas gingivalis at the transcriptional level . This compound also downregulates NF-κB signaling and promotes STAT-3 signaling . Furthermore, it positively influences sensory gating and memory in in vivo models of schizophrenia .

Action Environment

The action of PHA-543613 hydrochloride can be influenced by environmental factors. For instance, the expression of α7nAChR mRNA was found to be elevated in diseased periodontal tissue . This suggests that the pathological environment can influence the expression of the target receptor and, consequently, the action of PHA-543613 hydrochloride.

Analyse Biochimique

Biochemical Properties

PHA-543613 hydrochloride is a selective α7 nAChR agonist, with a Ki of 8.8 nM . It interacts with α7-nAChR, showing selectivity over α3β4, α1β1γδ, α4β2 and 5-HT3 receptors . The nature of these interactions involves binding to the α7-nAChR, which leads to receptor activation .

Cellular Effects

PHA-543613 hydrochloride has been shown to inhibit Porphyromonas gingivalis-induced expression of interleukin-8 (IL-8) at the transcriptional level in oral keratinocytes . It influences cell function by downregulating NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit and promoting STAT-3 signaling by maintenance of phosphorylation .

Molecular Mechanism

PHA-543613 hydrochloride exerts its effects at the molecular level by binding to α7-nAChR . This binding leads to receptor activation, which in turn influences various cellular and molecular processes. For instance, it has been shown to downregulate NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit and promote STAT-3 signaling by maintenance of phosphorylation .

Dosage Effects in Animal Models

In animal models, PHA-543613 hydrochloride at a dosage of 0.3 mg/kg was able to reverse Scopolamine-induced short-term memory deficits . At dosages of 4 and 12 mg/kg, it reduced behavioral deficits and brain edema .

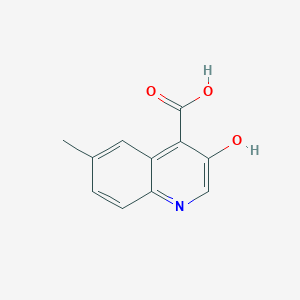

Méthodes De Préparation

La synthèse du chlorhydrate de PHA 543613 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie d'une fonctionnalisation pour introduire les substituants souhaités. La voie de synthèse implique généralement l'utilisation de réactifs spécifiques et de catalyseurs dans des conditions contrôlées afin de garantir un rendement et une pureté élevés. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour augmenter la production tout en maintenant la qualité et la constance du composé .

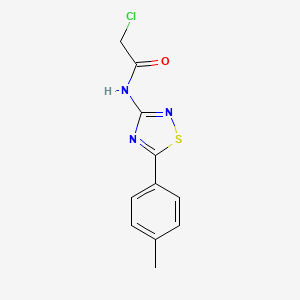

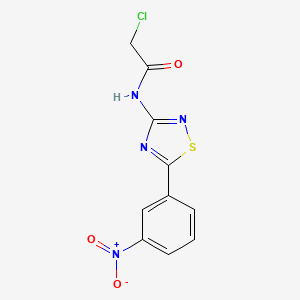

Analyse Des Réactions Chimiques

Le chlorhydrate de PHA 543613 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants tels que le dichlorométhane ou l'éthanol, et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le chlorhydrate de PHA 543613 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier les propriétés et les fonctions du récepteur nicotinique de l'acétylcholine alpha 7.

Biologie : Il est utilisé pour enquêter sur le rôle de l'α7nAChR dans divers processus biologiques, notamment l'inflammation et la réponse immunitaire.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels sur les déficits cognitifs dans des conditions telles que la maladie d'Alzheimer et la schizophrénie.

Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant l'α7nAChR

Mécanisme d'action

Le chlorhydrate de PHA 543613 exerce ses effets en se liant sélectivement et en activant le récepteur nicotinique de l'acétylcholine alpha 7. Cette activation conduit à la modulation de diverses voies de signalisation, y compris la voie anti-inflammatoire cholinergique. Le composé downrégule la signalisation NF-κB par la réduction de la phosphorylation de la sous-unité NF-κB p65 et favorise la signalisation STAT-3 en maintenant la phosphorylation. Ces actions se traduisent par la régulation des réponses immunitaires innées et la modulation de l'inflammation .

Applications De Recherche Scientifique

PHA 543613 hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the properties and functions of the alpha 7 nicotinic acetylcholine receptor.

Biology: It is used to investigate the role of α7nAChR in various biological processes, including inflammation and immune response.

Medicine: It is studied for its potential therapeutic effects on cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia.

Industry: It is used in the development of new drugs targeting the α7nAChR

Comparaison Avec Des Composés Similaires

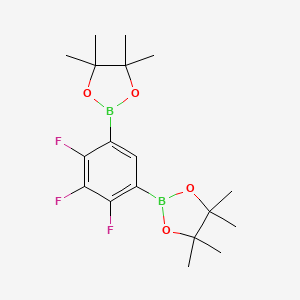

Le chlorhydrate de PHA 543613 est unique en raison de sa forte sélectivité pour le récepteur nicotinique de l'acétylcholine alpha 7 par rapport aux autres sous-types de récepteurs tels que les récepteurs α3β4, α1β1γδ, α4β2 et 5-HT3. Les composés similaires comprennent :

Dihydrochlorure de PHA 543613 : Une autre forme du composé avec des propriétés et des applications similaires.

PHA 543613 : La forme de base du composé sans le sel de chlorhydrate.

Autres agonistes de l'α7nAChR : Composés qui ciblent également le récepteur nicotinique de l'acétylcholine alpha 7 mais peuvent avoir des profils de sélectivité et des propriétés pharmacocinétiques différents.

Propriétés

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTPSZUBRSEWNY-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586767-92-1 | |

| Record name | PHA-543613 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-543613 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PHA 543613 hydrochloride interact with its target and what are the downstream effects?

A: PHA 543613 hydrochloride is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) [, ]. Upon binding to α7nAChR, it activates downstream signaling pathways, notably inhibiting the phosphorylation of the NF-κB p65 subunit at Serine 468 and serine 536 []. This inhibition reduces NF-κB p65 translocation into the nucleus, ultimately leading to the downregulation of pro-inflammatory cytokine transcription, such as Interleukin-8 (IL-8) [].

Q2: What evidence suggests a potential therapeutic benefit of PHA 543613 hydrochloride in Parkinson’s Disease?

A: Research using a rat model of Parkinson's disease (induced by 6-hydroxydopamine lesion) demonstrated that PHA 543613 hydrochloride, administered intraperitoneally, provided neuroprotective effects on striatal dopaminergic neurons []. This protection was associated with a reduction in microglial activation, suggesting an anti-inflammatory mechanism of action []. Positron emission tomography (PET) imaging further revealed a partial reversal of dopamine transporter density decrease in the lesioned striatum of PHA 543613 hydrochloride-treated rats, indicating preservation of dopaminergic neuron integrity [].

Q3: How does PHA 543613 hydrochloride affect the inflammatory response in oral keratinocytes?

A: Studies have shown that PHA 543613 hydrochloride effectively inhibits the expression of the pro-inflammatory cytokine IL-8 in oral keratinocytes challenged with Porphyromonas gingivalis []. This inhibition occurs at the transcriptional level and is mediated through the α7nAChR pathway []. This finding suggests a potential role for PHA 543613 hydrochloride in modulating the immune response at epithelial surfaces, particularly in the context of periodontal disease where dysregulated immunity is a key feature [].

Q4: Is there any evidence of upregulation of the target receptor in diseased tissue?

A: Yes, research has shown that the α7nAChR, the target of PHA 543613 hydrochloride, is upregulated in diseased periodontal tissue []. This upregulation suggests a potential role for this receptor in the pathogenesis of periodontal disease and highlights the possibility of targeted therapeutic intervention using α7nAChR agonists like PHA 543613 hydrochloride.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)

![[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B1425225.png)

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)